Folipastatin

Description

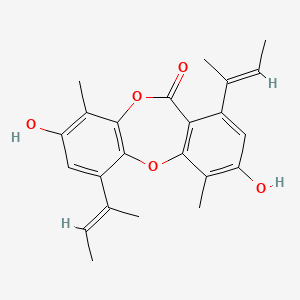

Historical Context and Discovery of Folipastatin (B164064)

This compound was first described in a 1992 publication by researchers at Sankyo, Japan. ncats.ionpatlas.org It was isolated from the fermentation broth of the fungus Aspergillus unguis as a novel inhibitor of the enzyme phospholipase A2. nih.gov The discovery was the result of a screening program aimed at identifying new inhibitors of this enzyme from microbial sources. nih.govwikipedia.org The structure of this compound, which features a depsidone (B1213741) carbon skeleton, was elucidated through spectroscopic experiments. nih.gov

Origin and Taxonomic Source of this compound

This compound is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. nih.gov

The primary and most well-documented source of this compound is the fungus Aspergillus unguis. mdpi.combertin-bioreagent.commedchemexpress.com A. unguis is a filamentous fungus found in various environments, including soil and marine habitats. mdpi.comwikipedia.org This species is known for producing a diverse array of secondary metabolites, with depsidones being a significant class of compounds isolated from it. nih.govmdpi.com The production of this compound is a characteristic of certain strains of A. unguis. wikipedia.orgcaymanchem.com Another fungal species, Wicklowia aquatica, a freshwater fungus, has also been identified as a producer of this compound. wikipedia.orgwikipedia.org

In recent years, marine-derived fungi have become a significant focus for the discovery of novel bioactive compounds. frontiersin.orgnih.gov Strains of Aspergillus unguis isolated from marine environments, such as those associated with marine sponges and corals, have been shown to produce this compound. mdpi.comresearchgate.netdoi.org For instance, this compound was isolated from A. unguis PSU-MF16, which was derived from a marine sponge of the genus Dysidea. researchgate.net Another study reported its isolation from Aspergillus sp. SCSIO SX7S7, an endophytic fungus from a coral. doi.org A chlorinated derivative, 7-chlorothis compound, was isolated from the marine-derived fungus Aspergillus ungui NKM-007. researchgate.net

Classification within Natural Products Chemistry: Depsidones

This compound is classified as a depsidone. ncats.iowikipedia.orgmedchemexpress.com Depsidones are a group of polyketide secondary metabolites characterized by a tricyclic ring system. unca.edu This structure consists of two phenolic rings linked by both an ester and an ether bond, forming a central seven-membered ring. unca.eduresearchgate.net This class of compounds is widespread in nature, particularly in fungi and lichens, and they exhibit a range of biological activities. researchgate.netchalcogen.ro The biosynthesis of the depsidone scaffold is a subject of ongoing research. researchgate.netacs.org

Significance of this compound in Biomedical Research Paradigms

Biomedical research relies on the discovery of new molecules that can be used to understand and potentially treat human diseases. nih.govnih.govox.ac.uk Animal and in vitro models are crucial in this process for evaluating the efficacy and mechanisms of new compounds. nih.govmdpi.com this compound is significant in this context primarily due to its inhibitory activity against specific enzymes.

The primary target of this compound is the enzyme phospholipase A2 (PLA2). medchemexpress.commedchemexpress.comcaymanchem.com It inhibits PLA2 purified from rabbit peritoneal exudate with an IC50 value of 39 μM. bertin-bioreagent.comcaymanchem.comglpbio.com By inhibiting PLA2, this compound can suppress the release of arachidonic acid from cells, a key step in the inflammatory process. bertin-bioreagent.comcaymanchem.com It has been shown to inhibit the release of arachidonic acid from rat polymorphonuclear leukocytes with an IC50 of 24 μM. bertin-bioreagent.comcaymanchem.comglpbio.com

Further research has revealed that this compound also inhibits radioligand binding to L-type calcium channels in porcine heart membranes with an IC50 of 0.39 μM. bertin-bioreagent.comcaymanchem.comglpbio.com More recently, it was reported to be an inhibitor of both sterol O-acyltransferase (SOAT) 1 and 2 isoenzymes. ncats.ioresearchgate.net Additionally, some studies have noted its moderate antibiotic activity against Gram-positive bacteria. ncats.iofrontiersin.org This multi-target profile makes this compound a valuable tool for studying various cellular pathways and a potential lead compound in drug discovery. bustmold.commdpi.com

Inhibitory Activity of this compound

| Target | IC50 Value | Source/System |

|---|---|---|

| Phospholipase A2 (PLA2) | 39 μM | Rabbit peritoneal exudate |

| Arachidonic Acid Release | 24 μM | Rat polymorphonuclear leukocytes |

| L-type Calcium Channels | 0.39 μM | Porcine heart membranes |

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C23H24O5 |

| Molar Mass | 380.43 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24O5 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7+,12-8+ |

InChI Key |

JJMKBGPTPXPMBH-MKICQXMISA-N |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C/C)/C)C)O |

Canonical SMILES |

CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O |

Synonyms |

folipastatin |

Origin of Product |

United States |

Isolation, Biosynthesis, and Analogues of Folipastatin

Methodologies for Isolation and Purification

The isolation of Folipastatin (B164064) and related depsidones from fungal cultures typically involves a multi-step process combining solvent extraction and various chromatographic techniques. The general procedure is as follows:

Fermentation and Extraction : The producing fungus, such as Aspergillus unguis, is cultivated in a suitable liquid or solid medium. nih.govnih.gov After an appropriate incubation period, the fungal broth and/or mycelium are harvested. The initial extraction is commonly performed using organic solvents like ethyl acetate (B1210297) to separate the desired compounds from the aqueous culture medium. researchgate.net The mycelium can also be extracted separately, often with methanol, to ensure the recovery of intracellular metabolites.

Preliminary Purification : The crude extracts obtained are then concentrated under reduced pressure. This concentrated extract is often subjected to preliminary purification steps like vacuum liquid chromatography (VLC) on silica (B1680970) gel to fractionate the components based on polarity.

Chromatographic Separation : Further purification is achieved through a series of chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly with octadecylsilyl (ODS) columns, is a key method for isolating individual depsidones like this compound and its analogues from the complex mixture. researchgate.net

The structure of the isolated compounds is then determined using spectroscopic methods, including mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). researchgate.nettandfonline.com

Biosynthetic Pathways and Precursor Incorporation Studies

Depsidones, including this compound, are biosynthesized via the polyketide pathway. nih.gov The core structure is formed through the oxidative coupling of two smaller polyketide-derived aromatic units. nih.govresearchgate.net

Key steps in the biosynthesis include:

Formation of Precursors : The biosynthesis starts with the acetate-malonate pathway, where polyketide synthase (PKS) enzymes catalyze the condensation of acetyl-CoA and malonyl-CoA to form key aromatic precursors like orsellinic acid and other orcinol (B57675) derivatives. researchgate.net

Depside Formation : These aromatic precursors then undergo esterification to form a depside intermediate.

Oxidative Cyclization : The final depsidone (B1213741) scaffold is created through an intramolecular oxidative coupling of the depside, forming the characteristic seven-membered ring. researchgate.net

Studies involving the cultivation of Aspergillus unguis in media supplemented with specific precursors or inhibitors have provided insights into these pathways. For instance, the co-isolation of proposed biosynthetic intermediates alongside the final depsidone products supports the oxidative coupling of depsides as a key step in the biosynthesis in A. unguis. researchgate.net

Characterization of this compound Analogues and Derivatives

A number of natural and semi-synthetic analogues of this compound and related depsidones have been characterized, revealing important structure-activity relationships.

Natural Analogues and Isolation (e.g., Chlorinated Depsidoses)

Several naturally occurring analogues of this compound have been isolated from Aspergillus species, many of which are chlorinated. researchgate.nettandfonline.com These chlorinated depsidones are a significant subclass of compounds produced by marine-derived fungi. tandfonline.com

Notable natural analogues include:

7-Chlorothis compound : A chlorinated derivative of this compound isolated from the marine-derived fungus Aspergillus unguis NKM-007. researchgate.net

Nidulin and Nornidulin (B21738) : These are well-known chlorinated depsidones also produced by Aspergillus species. tandfonline.comresearchgate.net

Unguinol (B1252459) and 2-Chlorounguinol : Unguinol is a related depsidone, and its chlorinated analogue, 2-chlorounguinol, has also been isolated from Aspergillus unguis. researchgate.net

Aspergillusether A : Another chlorinated depsidone identified from Aspergillus unguis. tandfonline.com

The isolation of these analogues often occurs alongside this compound from the same fungal extracts, and their structures are elucidated using similar spectroscopic techniques. researchgate.nettandfonline.com

Semi-Synthetic and Synthetic Analogues of Related Compounds

To explore the structure-activity relationships of the depsidone core, various semi-synthetic analogues have been created, primarily from related natural products like unguinol and nornidulin. These modifications have targeted different parts of the molecule, including the hydroxyl groups, aromatic rings, and side chains. rsc.orgresearchgate.net

For example, a library of thirty-four derivatives of unguinol was synthesized to investigate their biological activity. rsc.org Modifications included:

Alkylation and acylation of hydroxyl groups. researchgate.net

Substitution at free aromatic positions. rsc.org

Alteration of the butenyl side chain. rsc.org

Cleavage of the depsidone ester linkage. rsc.org

These studies have shown that modifications at specific positions can significantly impact the biological properties of the depsidone scaffold. For instance, certain 8-O-aryl ether derivatives of nornidulin displayed more potent antibacterial activities than the parent compound. researchgate.net Similarly, specific fluorobenzyl derivatives of unguinol showed enhanced activity against methicillin-resistant Staphylococcus aureus. researchgate.netrsc.org

Chemo-Taxonomic Significance within Producing Organisms

The production of specific secondary metabolites, like depsidones, can serve as a chemotaxonomic marker to classify and differentiate fungal species. nih.gov The profile of depsidones produced by a particular strain of Aspergillus can be characteristic and aid in its taxonomic identification. nih.govpatsnap.com

Aspergillus unguis is a known producer of a diverse array of depsidones, including this compound and numerous chlorinated analogues. nih.govresearchgate.net The presence of depsidones containing a 1-methyl-1-propenyl unit, a feature of this compound, has been suggested as a potential chemotaxonomic marker for this fungal species. doi.org

The use of polyphasic taxonomy, which combines phenotypic, genotypic, and chemotaxonomic data, is becoming increasingly important for the accurate classification of Aspergillus species. nih.gov The analysis of secondary metabolite profiles provides valuable chemical data that complements traditional and genetic methods. nih.gov

Molecular and Cellular Mechanisms of Action

Enzymatic Inhibition Studies

Folipastatin (B164064) has been identified as a potent inhibitor of several key enzymes involved in lipid metabolism and signaling.

This compound was first identified as an inhibitor of phospholipase A2 (PLA2). ncats.ioresearchgate.net Specifically, it has been shown to inhibit cytosolic phospholipase A2α (cPLA2α). patsnap.com This class of enzymes is crucial for the hydrolysis of glycerophospholipids at the sn-2 position, a process that releases fatty acids, most notably arachidonic acid, and lysophospholipids. sigmaaldrich.commdpi.com Arachidonic acid serves as a precursor for the synthesis of eicosanoids, a group of potent signaling molecules including prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. sigmaaldrich.commdpi.com

Research has demonstrated that this compound inhibits PLA2 purified from rabbit peritoneal exudate with a half-maximal inhibitory concentration (IC50) of 39 μM. ncats.iomedchemexpress.com Furthermore, it suppresses the release of arachidonic acid from rat polymorphonuclear leukocytes with an IC50 of 24 μM. ncats.io The inhibition of cPLA2α by compounds like this compound can lead to a reduction in the production of these pro-inflammatory mediators, which is a key aspect of its anti-inflammatory properties. nih.gov The inhibition of PLA2 is not always a result of direct binding to the active site; some inhibitors can alter the physical properties of the lipid-water interface where the enzyme acts, leading to non-specific inhibition. sigmaaldrich.com However, specific inhibitors that bind directly to the enzyme's active site are of greater interest for targeted therapeutic development. sigmaaldrich.comcapes.gov.br

Table 1: Documented Inhibitory Activity of this compound on Phospholipase A2

| Target Enzyme | Source/System | IC50 Value | Reference |

|---|---|---|---|

| Phospholipase A2 | Rabbit Peritoneal Exudate | 39 μM | ncats.iomedchemexpress.com |

| Arachidonic Acid Release | Rat Polymorphonuclear Leukocytes | 24 μM | ncats.io |

More recently, this compound and its derivatives have been identified as inhibitors of sterol O-acyltransferase (SOAT), also known as acyl-coenzyme A:cholesterol acyltransferase (ACAT). ncats.ioresearchgate.net This enzyme is responsible for the esterification of cholesterol to form cholesteryl esters, a key process in cellular cholesterol homeostasis. researchgate.netresearchgate.net There are two major isozymes of SOAT: SOAT1, which is ubiquitously expressed, and SOAT2, which is found predominantly in the liver and intestine. researchgate.netmdpi.com

Studies have shown that this compound and its chlorinated analog, 7-chlorothis compound, inhibit both SOAT1 and SOAT2. researchgate.net These inhibitory activities were observed in both cell-based assays using Chinese hamster ovary (CHO) cells expressing either SOAT1 or SOAT2, and in enzyme assays. researchgate.net The inhibition of SOAT is considered a potential therapeutic strategy for conditions like atherosclerosis. researchgate.netnih.gov

Table 2: Reported Inhibitory Activity of this compound and its Analogs on SOAT Isozymes

| Compound | Target Isozyme | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| 7-Chlorothis compound | SOAT1 and SOAT2 | Cell-based and Enzyme assays | Inhibited both isozymes | researchgate.net |

Receptor and Ion Channel Modulation

This compound's influence extends to the modulation of ion channels, which are critical for a multitude of cellular processes.

While direct and extensive studies on this compound's interaction with L-type calcium channels are not widely available, its impact on calcium signaling can be inferred from its mechanism of action on PLA2. Cytosolic PLA2α (cPLA2α) is a calcium-dependent enzyme. biorxiv.org L-type calcium channels are a major route for calcium influx into cells, and their activity is crucial for processes such as muscle contraction and neurotransmitter release. sigmaaldrich.comwikipedia.org The regulation of these channels is complex, involving various signaling proteins. nih.govnih.gov By potentially modulating intracellular calcium levels or pathways that influence calcium channel activity, this compound could indirectly affect L-type calcium channel function. However, direct evidence of this compound binding to and modulating these channels is yet to be established.

Intracellular Signaling Pathway Perturbations

The enzymatic inhibition and ion channel modulation by this compound can lead to significant perturbations in intracellular signaling pathways. uoa.gr These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. nih.gov

The inhibition of cPLA2α by this compound directly impacts the arachidonic acid cascade, a major signaling pathway involved in inflammation. nih.govnih.gov By reducing the availability of arachidonic acid, this compound can downregulate the production of prostaglandins and leukotrienes, thereby dampening inflammatory responses. nih.gov Signaling pathways are intricate and interconnected; for instance, some pathways can activate transcription factors that regulate the expression of genes involved in cell cycle control and proliferation. researchgate.netslideshare.net The perturbation of one pathway can, therefore, have cascading effects on others.

Gene Expression and Proteomic Modulations

The alterations in enzymatic activity and signaling pathways induced by this compound can ultimately lead to changes in gene expression and the cellular proteome. Proteomics, the large-scale study of proteins, provides a direct snapshot of the functional state of a cell. nautilus.bio

Changes in the expression of genes involved in inflammation and cell proliferation are plausible downstream effects of this compound's action. plos.org For example, the inhibition of the cPLA2α pathway could lead to reduced expression of pro-inflammatory genes. Similarly, the inhibition of SOAT could alter the expression of genes involved in cholesterol metabolism. Comprehensive transcriptomic and proteomic analyses would be necessary to fully elucidate the global changes in gene and protein expression profiles in response to this compound treatment. elifesciences.orgfrontiersin.org

Structure Activity Relationship Sar of Folipastatin and Its Derivatives

Methodological Approaches for SAR Studies (e.g., QSAR, in silico modeling)

The investigation of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, aiming to decipher how a molecule's chemical structure correlates with its biological effects. japsonline.com For complex molecules like folipastatin (B164064), computational methods are invaluable for predicting the activity of new derivatives and guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) analysis is a key methodological approach. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This process involves calculating various molecular descriptors (e.g., physicochemical, steric, electronic) and using statistical methods like multiple linear regression to create a predictive model. researchgate.netmsjonline.orgnih.gov For instance, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) evaluate the impact of steric, electrostatic, and other fields on activity, providing a three-dimensional map of favorable and unfavorable regions for modification. mdpi.com While specific QSAR models for this compound are not extensively detailed, studies on other phospholipase A2 (PLA2) inhibitors have successfully used these methods to identify key structural features that influence inhibitory potency, such as molecular size, polarity, and the spatial orientation of substituents. nih.govniscpr.res.in

In silico modeling encompasses a range of computer-based techniques that simulate the interactions between a ligand and its target protein. japsonline.com Molecular docking, a prominent in silico method, predicts the preferred orientation and binding affinity of a molecule within a target's active site. who.intresearchgate.net This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for biological activity. msjonline.org For depsidones, docking studies have helped to understand how these compounds interact with protein targets like penicillin-binding protein 2a (PBP2a), providing insights that can guide the design of more potent antibacterial agents. researchgate.net Other in silico approaches include virtual screening to identify new hits from large compound libraries and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess the drug-like properties of potential candidates. nih.govmdpi.com

Identification of Pharmacophoric Elements

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target and elicit a response. mdpi.complos.org Identifying the pharmacophore of this compound and its derivatives is crucial for designing new compounds with improved activity.

Based on the structure of this compound and SAR studies of related depsidones, several key pharmacophoric elements can be identified: nih.govmdpi.comresearchgate.net

The Depsidone (B1213741) Core: The rigid, tricyclic 11H-dibenzo[b,e] nih.govwho.intdioxepin-11-one scaffold is a fundamental feature. researchgate.net SAR studies on related compounds have shown that this core structure is crucial for many biological activities, including aromatase inhibition. researchgate.net

Hydrogen Bond Donors/Acceptors: The hydroxyl (-OH) and carbonyl (C=O) groups on the depsidone skeleton are critical pharmacophoric features. medsci.org They can form hydrogen bonds with amino acid residues in the target enzyme's active site, a common and significant interaction for binding. msjonline.orgplos.org

Hydrophobic and Aromatic Regions: The aromatic rings of the depsidone structure and associated alkyl side chains contribute to hydrophobic interactions, which are vital for anchoring the molecule within the binding pocket of the target protein. plos.orgmedsci.org

Substituent Positions: The specific locations and nature of substituents (e.g., chlorine atoms, methyl groups, and butenyl side chains) on the aromatic rings are key determinants of potency and selectivity. nih.govresearchgate.net

The table below summarizes the key pharmacophoric features believed to be important for the biological activity of depsidones like this compound.

| Feature Type | Structural Element | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl group (ester), Hydroxyl oxygen, Ether oxygen | Hydrogen bonding with target protein residues |

| Hydrogen Bond Donor | Hydroxyl group | Hydrogen bonding with target protein residues |

| Aromatic Ring | Two benzene (B151609) rings of the depsidone core | π-π stacking, hydrophobic interactions |

| Hydrophobic Region | Alkyl side chains (e.g., butenyl group), Methyl groups | Van der Waals forces, hydrophobic interactions |

Impact of Structural Modifications on Biological Potency and Selectivity

Modifying the chemical structure of a natural product like this compound is a common strategy to improve its therapeutic properties. While specific modification data for this compound is limited, extensive SAR studies on the closely related depsidone, unguinol (B1252459), provide valuable insights into how structural changes can affect biological activity in this class of compounds. nih.govresearchgate.net These studies have systematically explored modifications at several key positions. nih.govresearchgate.net

Key areas of modification for depsidones include:

The Hydroxyl Groups (e.g., 3-OH and 8-OH): Alkylation or benzylation of these groups can significantly alter antibacterial potency. For example, adding a 2-fluorobenzyl or 2,4-difluorobenzyl group to the 3-O position of unguinol resulted in potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Aromatic Ring Positions (e.g., C-2, C-4, C-7): Halogenation, particularly chlorination, at these positions often enhances biological activity. nih.gov The presence and position of chlorine atoms can be critical; for instance, 7-chlorothis compound is a known derivative. researchgate.net

The Butenyl Side Chain: Modifications to this chain, such as saturation or functionalization, can impact activity.

The Depsidone Ester Linkage: Cleavage or alteration of the ester bond connecting the two aromatic rings would fundamentally change the molecule's conformation and is expected to be detrimental to activity, as the rigid depsidone core is considered essential. mdpi.comresearchgate.net

The following table presents findings from SAR studies on unguinol, a depsidone structurally similar to this compound, illustrating the effects of specific modifications.

| Compound/Derivative | Modification from Unguinol | Effect on Antibacterial Activity (vs. MRSA) | Reference |

| Unguinol | - | Baseline activity | nih.gov |

| 3-O-(2-fluorobenzyl)unguinol | Addition of 2-fluorobenzyl group at 3-OH | Potent activity (MIC 0.25–1 µg/mL) | nih.govresearchgate.net |

| 3-O-(2,4-difluorobenzyl)unguinol | Addition of 2,4-difluorobenzyl group at 3-OH | Potent activity (MIC 0.25–1 µg/mL) | nih.govresearchgate.net |

| 2-chlorounguinol | Addition of Chlorine at C-2 | Showed antibacterial potential | researchgate.netresearchgate.net |

These studies demonstrate that targeted structural modifications can lead to derivatives with significantly enhanced potency. nih.gov

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drugs. ijpsjournal.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. ijpsjournal.com One isomer may exhibit high potency, while another could be inactive or even toxic. rsc.org

Studies on other complex natural products have consistently highlighted the importance of stereochemistry:

For the anticancer agent rapadocin , the stereochemistry at the phenylglycine residue was found to be a more dominant factor for its inhibitory activity than the geometry of its olefin group. rsc.org

In the case of acivicin derivatives, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity, suggesting that stereochemistry is crucial for cellular uptake or target binding.

Although specific studies isolating and testing different stereoisomers of this compound have not been reported, the principles of medicinal chemistry strongly suggest that its natural stereoconfiguration is essential for its biological activity. The synthesis of this compound analogues must, therefore, carefully control the stereochemistry to retain or enhance its desired biological effects.

Biological Activities and Preclinical Investigations

Antimicrobial Effects in Microorganism Models

Folipastatin (B164064) has shown inhibitory activity against Gram-positive bacteria. ncats.io Its efficacy has been particularly noted against drug-resistant strains, highlighting its potential as a lead compound for the development of new antimicrobial agents.

Activity against Gram-Positive Bacteria

This compound exhibits moderate antibiotic activity against Gram-positive bacteria. ncats.io Studies have demonstrated its inhibitory effects on the growth of various Gram-positive species, including Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus, although in some cases this activity was characterized as weak. researchgate.net

Specificity against Resistant Bacterial Strains (e.g., MRSA, Vancomycin-Resistant Enterococcus faecium)

A significant aspect of this compound's antimicrobial profile is its activity against resistant bacterial strains that pose a considerable challenge to current therapies. The compound has shown inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). researchgate.netencyclopedia.pub This suggests that this compound may have a mechanism of action that circumvents common resistance pathways.

Interactive Table: Antimicrobial Activity of this compound and Related Compounds

| Compound/Agent | Target Organism | Activity/MIC Value | Reference |

| This compound | Gram-positive bacteria | Moderate antibiotic activity | ncats.io |

| This compound | Bacillus subtilis, Staphylococcus aureus, Micrococcus luteus | Weak antimicrobial activity | researchgate.net |

| This compound | Vancomycin-resistant Enterococcus faecium (VRE) | Active | encyclopedia.pub |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Active | encyclopedia.pub |

| Emeguisin A | Staphylococcus aureus, MRSA, Cryptococcus neoformans | MIC of 0.5 μg/mL | researchgate.net |

| Aspergisidone & Emeguisin A | Staphylococcus aureus and MRSA | MIC of 0.5 μg/mL | researchgate.net |

| Contezolid | MRSA | MIC90 of 0.5 µg/mL | nih.govfrontiersin.org |

| Contezolid | VRE | MIC90 of 1.0 µg/mL | nih.govfrontiersin.org |

| Tripropeptin C | MRSA strains | MIC of 0.78–1.0 µg/mL | mdpi.com |

| Tripropeptin C | VRE | MIC of 4.0 µg/mL | mdpi.com |

Anti-Inflammatory Modulations in Preclinical Systems

This compound has been identified as an inhibitor of phospholipase A2 (PLA2), an enzyme crucial in the inflammatory cascade. ncats.iomedchemexpress.com It inhibits PLA2 purified from rabbit peritoneal exudate with an IC50 of 39 μM and suppresses the release of arachidonic acid from rat polymorphonuclear leukocytes with an IC50 of 24 μM. ncats.io When applied topically, this compound demonstrated anti-inflammatory activity in a mouse model of 12-O-tetradecanoylphorbol 13-acetate-induced ear edema. ncats.io

Cellular Growth and Proliferation Modulation in In Vitro Models

The modulation of cellular growth and proliferation is a complex process involving numerous signaling pathways. susupport.comnih.gov this compound and related compounds have been investigated for their effects on the viability and proliferation of various cell lines. While some related depsidones have shown activity against cancer cell lines, this compound itself was found to be inactive against noncancerous Vero cells at the concentrations tested. researchgate.netresearchgate.net However, it did dose-dependently inhibit forskolin-stimulated chloride secretion in human intestinal epithelial (T84) cells with an IC50 value of 0.5 μM. researchgate.net

Other Investigated Biological Modulations in Preclinical Systems

Beyond its antimicrobial and anti-inflammatory properties, this compound has been explored for other biological activities. It was initially identified as an inhibitor of phospholipase A2. ncats.io More recently, it has been reported as an inhibitor of sterol O-acyltransferase (SOAT) 1 and 2 iso-enzymes in both cell-based and enzyme assays. ncats.io Additionally, this compound is a component of a mixture of unguinol-related metabolites that have been patented as growth promotants in livestock. ncats.io

Advanced Research Methodologies and Future Directions

Omics Approaches in Folipastatin (B164064) Research (e.g., Metabolomics, Proteomics)

The comprehensive study of this compound's biosynthesis, regulation, and mechanism of action can be significantly advanced through the application of "omics" technologies. These approaches provide a holistic view of the molecular processes within the producing organism, Aspergillus unguis, and the compound's effects on target systems.

Metabolomics: Untargeted metabolomics can map the complete profile of secondary metabolites produced by A. unguis under various culture conditions. This is instrumental in understanding the biosynthetic pathway leading to this compound and identifying related precursor molecules or degradation products. mdpi.com By correlating changes in the metabolome with this compound yield, researchers can identify key metabolic fluxes and bottlenecks, providing targets for genetic engineering to enhance production. mdpi.com

Proteomics: Proteomic analysis helps in identifying the specific enzymes (e.g., polyketide synthases, tailoring enzymes) involved in the this compound biosynthetic gene cluster. nih.gov By comparing the proteomes of high- and low-producing fungal strains, or strains under inducing versus non-inducing conditions, the entire enzymatic machinery can be elucidated. mdpi.com Furthermore, proteomics can be applied to target cells treated with this compound to uncover its mechanism of action, revealing downstream protein expression changes that result from phospholipase A2 inhibition. nih.gov

Genomics and Transcriptomics: The sequencing of the A. unguis genome allows for the identification of the biosynthetic gene cluster responsible for this compound production. Transcriptomics (e.g., RNA-seq) can then reveal how the expression of these genes is regulated by environmental factors, providing a roadmap for optimizing fermentation conditions. researchgate.net

Combined, these omics strategies offer a powerful, systems-biology approach to accelerate the discovery and development of this compound. mdpi.comresearchgate.net

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Key Application Areas | Expected Outcomes |

|---|---|---|

| Metabolomics | Pathway elucidation, identification of related metabolites, fermentation monitoring. | A complete map of the biosynthetic pathway; discovery of new this compound analogues. |

| Proteomics | Identification of biosynthetic enzymes, mechanism of action studies. | Characterization of the enzymatic machinery; understanding of downstream cellular effects. nih.gov |

| Genomics | Identification of the biosynthetic gene cluster (BGC). | The genetic blueprint for this compound production, enabling genetic engineering. |

| Transcriptomics | Studying gene regulation and expression patterns. | Insights into optimal conditions for gene expression and compound yield. |

Advanced Spectroscopic and Analytical Techniques in Elucidation and Characterization

The initial structural determination of this compound relied on spectroscopic experiments. nih.gov Modern advancements in these techniques now permit a more detailed and rapid characterization of this compound and its newly discovered analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are indispensable for the de novo structural elucidation of complex natural products like this compound. mdpi.com These techniques allow for the precise mapping of proton and carbon skeletons and their connectivity, confirming the depsidone (B1213741) core and the nature of its substituents. For novel analogues, NMR is the gold standard for determining their complete chemical structure. mdpi.com

X-ray Crystallography: When a suitable single crystal of this compound or an analogue can be grown, X-ray crystallography provides unequivocal proof of its three-dimensional structure and absolute stereochemistry. This level of detail is critical for understanding its interaction with its biological target.

These advanced analytical methods, often used in combination, are essential for dereplication (rapidly identifying known compounds in a mixture) and for the complete structural characterization of new natural products from fungal extracts. nih.gov

Strategies for Enhancing Bioactivity and Specificity through Medicinal Chemistry

While this compound is a potent natural inhibitor, medicinal chemistry offers strategies to optimize its drug-like properties. nih.govnih.gov The goal is to create semi-synthetic analogues with improved potency, higher selectivity for the target enzyme (cPLA2α), and better pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: The first step involves synthesizing a variety of this compound analogues with systematic modifications to different parts of the molecule. patsnap.com For instance, altering the length and functionality of alkyl chains, modifying aromatic ring substituents (e.g., halogens), and opening the depsidone's ester linkage can reveal which parts of the structure are essential for bioactivity. mdpi.compatsnap.com

Fragment-Based and Structure-Based Design: If the 3D structure of this compound bound to phospholipase A2 is determined (e.g., via X-ray crystallography), structure-based drug design can be employed. This allows for the rational design of modifications that enhance binding affinity and selectivity. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may improve the molecule's metabolic stability or absorption. For example, replacing an ester group, which can be susceptible to hydrolysis in the body, with a more stable amide bond. nih.gov

These medicinal chemistry approaches are crucial for transforming a natural product lead compound into a viable drug candidate. nih.gov

Table 2: Medicinal Chemistry Strategies for this compound Modification

| Strategy | Description | Potential Improvement |

|---|---|---|

| SAR Studies | Synthesizing and testing a library of analogues with targeted structural changes. | Identify key pharmacophores; enhance potency. frontiersin.orgnih.gov |

| Halogenation | Introducing halogen atoms (Cl, Br, F) onto the aromatic rings. | Modify electronic properties and lipophilicity; potentially increase binding affinity. |

| Side-Chain Modification | Altering the length, branching, or functionalization of alkyl side chains. | Improve pharmacokinetic properties and target engagement. |

| Ring Modification | Opening the depsidone ring or creating simplified, non-spirocyclic analogues. | Simplify synthesis; evaluate the importance of the core scaffold for activity. scielo.br |

Biotechnological Production and Optimization of this compound and Analogues

The natural production of this compound by Aspergillus unguis is often not sufficient for large-scale research or commercial development. nih.gov Biotechnology provides several avenues to enhance the yield of this compound and produce novel analogues.

Fermentation Optimization: The production of secondary metabolites is highly sensitive to culture conditions. nih.gov Systematically optimizing parameters such as carbon and nitrogen sources, pH, temperature, and aeration in the fermentation medium can dramatically increase the yield of this compound. researchgate.net

OSMAC Approach (One Strain, Many Compounds): Fungal biosynthetic gene clusters are often silent under standard laboratory conditions. The OSMAC approach involves cultivating A. unguis under a wide range of conditions (e.g., different media, temperatures, or with chemical elicitors) to awaken these silent gene clusters, potentially leading to the production of new this compound analogues. mdpi.com Manipulating the concentration of halides (e.g., KBr) in the culture medium has been shown to induce the production of new halogenated depsidones in A. unguis. mdpi.comresearchgate.net

Genetic Engineering: With the identification of the this compound biosynthetic gene cluster, targeted genetic modifications can be made to the A. unguis strain. This includes overexpressing key biosynthetic genes or regulatory proteins to boost production or knocking out genes involved in competing metabolic pathways.

Heterologous Expression: The entire this compound biosynthetic pathway can be transferred into a more tractable host organism, such as Saccharomyces cerevisiae (yeast) or a different fungal species known for high-level production. nih.govmdpi.com This can simplify the production and purification process and enable engineered biosynthesis of novel analogues.

These biotechnological strategies are key to developing a sustainable and high-yielding supply of this compound for further development. researchgate.net

Potential in Lead Compound Development for Novel Therapeutic Targets

This compound's primary identified activity is the inhibition of phospholipase A2, making it a strong lead compound for anti-inflammatory therapies. nih.govmdpi.com However, its chemical scaffold and the diverse bioactivities of related compounds suggest broader therapeutic potential.

Anti-inflammatory Diseases: As a cPLA2α inhibitor, this compound is a promising starting point for developing drugs to treat a range of inflammatory conditions where this enzyme plays a critical role.

Antimicrobial Agents: Many depsidones and related polyketides isolated from Aspergillus unguis exhibit significant antimicrobial activity, including against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. patsnap.com By creating a library of this compound analogues, it may be possible to develop derivatives with potent and selective antibacterial or antifungal activity. mdpi.com

Anticancer Agents: Cytotoxicity against various cancer cell lines has been reported for phenolic polyketides isolated from A. unguis. mdpi.com This opens the possibility of exploring this compound and its derivatives as lead compounds for oncology applications, although the mechanism would need to be thoroughly investigated.

Novel Targets: The unique depsidone structure of this compound could be effective against other, yet-to-be-discovered therapeutic targets. nih.govnih.gov Screening this compound and its analogues against a wide panel of enzymes and cellular pathways could uncover entirely new therapeutic applications for this class of molecules.

The development of this compound as a lead compound is a dynamic process that combines natural product chemistry with modern drug discovery platforms to unlock its full therapeutic potential. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Folipastatin in laboratory settings?

- Methodological Answer : this compound synthesis typically follows multi-step organic reactions, with detailed protocols emphasizing purity control and yield optimization. Key steps include:

- Precursor Selection : Use validated starting materials (e.g., acetylated derivatives) to minimize side reactions .

- Reaction Monitoring : Employ HPLC or TLC to track intermediate formation, ensuring reaction completion .

- Purification : Column chromatography or recrystallization to isolate this compound, followed by spectroscopic characterization (¹H/¹³C NMR, HRMS) .

- Experimental Validation : Reproducibility requires strict adherence to solvent ratios, temperature gradients, and catalyst concentrations. Deviations must be documented in supplementary materials .

Q. How is this compound characterized to confirm structural identity and purity?

- Methodological Answer : Characterization involves:

- Spectroscopic Analysis : ¹H/¹³C NMR for functional group identification; HRMS for molecular weight confirmation .

- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) to verify ≥95% purity .

- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) ratios to validate empirical formulas .

- Data Reporting : Include full spectral datasets in supplementary files, with annotated peaks and baseline corrections .

Advanced Research Questions

Q. How can researchers systematically address contradictory data in this compound’s mechanism of action studies?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across assays) require:

- Source Identification : Compare experimental conditions (e.g., cell lines, buffer pH, incubation times) across studies .

- Dose-Response Replication : Conduct independent assays under standardized protocols, using triplicate measurements .

- Statistical Reconciliation : Apply ANOVA or Bayesian analysis to assess variability significance .

Q. What experimental design strategies optimize this compound’s bioactivity assays while minimizing confounding factors?

- Methodological Answer : Design considerations include:

- Control Groups : Use positive (e.g., known kinase inhibitors) and negative (solvent-only) controls to validate assay specificity .

- Blinding : Implement double-blind protocols to reduce observer bias .

- Cross-Validation : Test this compound in parallel assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Documentation : Publish raw datasets and code for statistical analysis to enhance transparency .

Q. How should researchers structure comparative studies between this compound and analog compounds?

- Methodological Answer :

- Structural Alignment : Use computational tools (e.g., molecular docking) to predict binding affinities of analogs .

- Bioactivity Profiling : Compare IC₅₀, selectivity indices, and toxicity profiles across analogs using standardized assays .

- Data Integration : Create structure-activity relationship (SAR) tables with parameters like logP, polar surface area, and hydrogen-bonding capacity .

- Ethical Compliance : Ensure all analogs are synthesized under approved biosafety protocols, with hazard assessments documented .

Data Management & Reporting

Q. What are the best practices for curating and sharing this compound research data?

- Methodological Answer :

- Repository Use : Deposit raw spectra, assay data, and crystallographic files in public repositories (e.g., Zenodo, PubChem) .

- Metadata Tagging : Include experimental conditions (temperature, pH, instrument models) to enable replication .

- FAIR Compliance : Ensure data is Findable, Accessible, Interoperable, and Reusable .

- Journal Requirements : Follow guidelines for supplementary information (e.g., file formats, figure resolutions) as per Beilstein Journal of Organic Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.